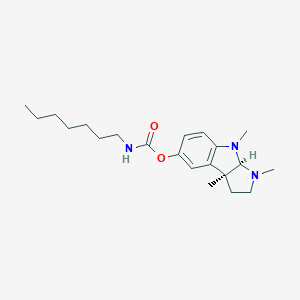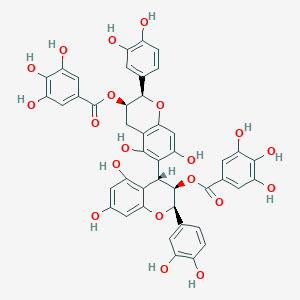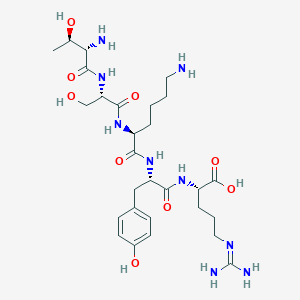
Eptastigmine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eptastigmine is a novel acetylcholinesterase inhibitor that has gained attention due to its potential therapeutic applications. It is a member of the carbamate family of compounds and has been shown to have a high affinity for acetylcholinesterase (AChE) enzymes. Eptastigmine has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Eptastigmine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent Eptastigmine inhibitor and has been investigated as a treatment for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Eptastigmine has also been studied for its potential use as a pesticide due to its ability to inhibit Eptastigmine enzymes in insects.
Mecanismo De Acción
Eptastigmine works by inhibiting the activity of Eptastigmine enzymes. Eptastigmine is an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for the proper functioning of the nervous system. By inhibiting the activity of Eptastigmine, eptastigmine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Eptastigmine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Eptastigmine has also been shown to improve muscle function in patients with myasthenia gravis. Additionally, eptastigmine has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of eptastigmine in lab experiments is its high affinity for Eptastigmine enzymes. This makes it a potent inhibitor of Eptastigmine activity, allowing researchers to study the effects of increased acetylcholine levels in the brain. However, one limitation of eptastigmine is its potential toxicity. Eptastigmine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for eptastigmine research. One area of interest is the development of eptastigmine derivatives that are more potent and less toxic than the original compound. Another area of interest is the investigation of eptastigmine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, eptastigmine may have potential applications in the field of insect control, as a more environmentally friendly alternative to traditional pesticides.
Métodos De Síntesis
Eptastigmine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminoethane with methyl isocyanate. This reaction results in the formation of eptastigmine as a white crystalline powder. Another method involves the reaction of 1,2-diaminoethane with ethyl isocyanate. This method has been shown to produce higher yields of eptastigmine than the first method.
Propiedades
Número CAS |
101246-68-8 |
|---|---|
Fórmula molecular |
C21H33N3O2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
Clave InChI |
RRGMXBQMCUKRLH-CTNGQTDRSA-N |
SMILES isomérico |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
SMILES canónico |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Sinónimos |
eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



